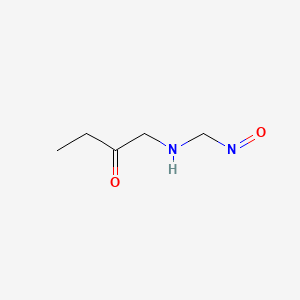
N-Nitrosomethyl(2-oxobutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosomethyl(2-oxobutyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
N-Nitrosomethyl(2-oxobutyl)amine has been extensively studied for its carcinogenic properties. Research indicates that it is a significant pancreatic carcinogen in animal models, particularly Syrian hamsters. A pivotal study demonstrated that even at low doses (as low as 2.3 mg/kg), this compound induced a wide range of neoplasms across multiple tissues, including pancreatic ductular-ductal adenocarcinomas in over 90% of treated males and 67% of females . The compound's ability to induce tumors in various organs highlights its potency as a carcinogen and underscores its relevance in cancer research.
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound has been a focus of research to understand its mechanisms of action. Studies have shown that the presence of the 2-oxo group is crucial for its carcinogenicity. Comparisons with similar compounds, such as N-nitrosomethyl(3-oxobutyl)amine, revealed that M-2-OB (this compound) induced a broader spectrum of tumors compared to M-3-OB, which affected fewer tissues and did not induce pancreatic tumors . This information is vital for developing predictive models for nitrosamine-induced carcinogenesis.
Toxicological Assessments
Toxicological assessments have utilized this compound to evaluate potential risks associated with exposure to nitrosamines. Its effects on DNA interactions and metabolic activation pathways have been studied extensively. For instance, it has been shown to form DNA adducts that can lead to mutations and subsequent tumorigenesis, emphasizing the need for careful monitoring of nitrosamine levels in pharmaceuticals and food products .
Case Studies
Several case studies have documented the effects of this compound in laboratory settings:
- Pancreatic Cancer Induction : In one study, male Syrian hamsters injected with varying doses of this compound exhibited a high incidence of pancreatic adenocarcinomas, demonstrating its effectiveness as a model for studying pancreatic cancer .
- Comparative Toxicity : Another case study compared the toxicity profiles of this compound and other nitrosamines, highlighting its unique ability to induce tumors across multiple organ systems at lower doses than its counterparts .
Summary of Carcinogenic Effects
| Compound | Dose (mg/kg) | Tumor Incidence (%) | Target Organs |
|---|---|---|---|
| This compound | 2.3 | 90 (males), 67 (females) | Pancreas, liver, lip, flank organ |
| N-nitrosomethyl(3-oxobutyl)amine | 17.6 | Lower incidence | Cheek pouch, trachea |
DNA Adduct Formation
| Adduct Type | Formation Rate (relative to control) |
|---|---|
| N7-Methylguanine | Increased after exposure |
| O6-Methylguanine | Variable based on dose |
Propiedades
Número CAS |
89367-14-6 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
1-(nitrosomethylamino)butan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-2-5(8)3-6-4-7-9/h6H,2-4H2,1H3 |
Clave InChI |
FKAGNGDVPDABRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)CNCN=O |
SMILES canónico |
CCC(=O)CNCN=O |
Key on ui other cas no. |
89367-14-6 |
Sinónimos |
M-2-OB N-nitrosomethyl(2-oxobutyl)amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















